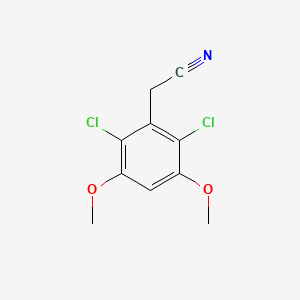

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Description

BenchChem offers high-quality 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-14-7-5-8(15-2)10(12)6(3-4-13)9(7)11/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUUAIVVBYHHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)CC#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Chemical Dynamics of Sterically Hindered Phenylacetonitriles

Introduction: The "Steric Wall" in Nitrile Chemistry

Sterically hindered phenylacetonitriles—specifically those possessing quaternary

However, synthetically, these molecules present a formidable "steric wall." The bulky substituents shielding the cyano group render standard nucleophilic attacks kinetically incompetent. This guide dissects the chemical properties of these hindered systems, moving beyond basic textbook definitions to explore the specific synthetic maneuvers required to construct and manipulate them.

Core Structural Definition

We define "sterically hindered" in this context as phenylacetonitriles where the

-

General Formula:

-

Key Feature: The linear geometry of the cyano group (

) usually minimizes steric clash, but the approach vector for nucleophiles (107° Bürgi-Dunitz angle) is severely obstructed by the

Synthesis: Overcoming the Barrier via Phase Transfer Catalysis (PTC)

The construction of the quaternary center is the first challenge. Standard enolate alkylation using strong bases (LDA, NaH) in anhydrous media often fails due to the reversibility of the deprotonation or the poor solubility of the hindered enolate. Phase Transfer Catalysis (PTC) has emerged as the industry standard for these syntheses.[1]

The Interfacial Mechanism

In a liquid-liquid PTC system (e.g., aqueous NaOH / Toluene), the reaction occurs at the interface or via ion extraction. For hindered substrates, the Interfacial Mechanism is dominant. The quaternary ammonium catalyst extracts the cyanide or deprotonates the substrate at the interface, shuttling the reactive species into the organic phase where the alkyl halide resides.

Visualization: PTC Alkylation Workflow

The following diagram illustrates the logical flow and recycling of the catalyst during the synthesis of

Figure 1: Interfacial mechanism for the synthesis of hindered phenylacetonitriles using Phase Transfer Catalysis.

Experimental Protocol: Synthesis of -Diphenylacetonitrile

Objective: Alkylation of phenylacetonitrile with bromobenzene (via benzyne mechanism) or alkylation of diphenylmethane derivatives. Note: Below is a standard protocol for dialkylation using an alkyl halide.

Reagents:

-

Phenylacetonitrile (1.0 eq)

-

Alkyl Halide (2.2 eq)

-

50% Aqueous NaOH

-

Catalyst: Benzyltriethylammonium chloride (TEBA) (5 mol%)

Methodology:

-

Biphasic Setup: Charge a round-bottom flask with phenylacetonitrile and the alkyl halide in toluene.

-

Catalyst Addition: Add TEBA catalyst directly to the organic solution.[1]

-

Initiation: Add 50% NaOH dropwise under vigorous stirring (mechanical stirring recommended >600 rpm). The reaction is exothermic; maintain temp < 50°C.[1]

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the mono-alkylated intermediate marks completion.

-

Workup: Dilute with water, separate organic layer, wash with 1N HCl (to remove amine impurities from catalyst decomposition), dry over

, and concentrate.

Reactivity Profile: The Hydrolysis Problem

The most distinct chemical property of sterically hindered phenylacetonitriles is their extreme resistance to hydrolysis.

The Mechanistic Blockade

Standard acid/base hydrolysis requires the formation of a tetrahedral intermediate. In hindered systems, the energy penalty to rehybridize the cyano carbon from

-

Acidic Hydrolysis (

): Often stops at the amide or requires temperatures >150°C, leading to polymerization. -

Basic Hydrolysis (

): Extremely slow; often results in retro-aldol type decyanation if

Solution: Metal-Catalyzed Hydration (Ghaffar-Parkins Catalyst)

To bypass the "Steric Wall," we utilize coordination chemistry.[1] Platinum(II) catalysts activate the nitrile functionality, allowing hydration under neutral conditions.[2]

Table 1: Comparative Hydrolysis Conditions

| Method | Conditions | Suitability for Hindered Nitriles | Key Drawback |

| Acidic | 70% | Low | Charring, sulfonated byproducts.[1] |

| Basic | KOH, Ethylene Glycol, 180°C | Medium | Harsh conditions incompatible with sensitive groups. |

| Pt-Catalyzed | High | Requires synthesis of specific catalyst; expensive. |

Protocol: Platinum-Catalyzed Hydration

Reference: Ghaffar, T. & Parkins, A. W.[1][3] Tetrahedron Lett. 1995.

-

Catalyst Prep: Dissolve

in water/ethanol.[1] -

Reaction: Add the hindered phenylacetonitrile (1.0 mmol) and adjust solvent to 50% aq. ethanol.[1]

-

Conditions: Heat to 80°C for 12-24 hours.

-

Isolation: The sterically hindered amide often precipitates upon cooling due to high lipophilicity.[1] Filtration yields pure product.[1]

Reduction Pathways: Accessing the Amine

Reducing hindered nitriles to primary amines (

The Selectivity Challenge

Catalytic hydrogenation (e.g., Raney Ni) frequently leads to secondary amine formation (

Recommended Workflow: Borane Reduction

For laboratory-scale reduction of quaternary phenylacetonitriles, Borane-Dimethyl Sulfide (

Figure 2: Step-wise reduction of hindered nitriles using Borane reagents.

References

-

Ghaffar, T., & Parkins, A. W. (1995).[1] The hydrolysis of nitriles to amides catalyzed by platinum(II) complexes.[2][3] Tetrahedron Letters.[1] Link

-

Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society. Link

-

Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Alkylation of Nitriles.[1][5] Organic Syntheses.[1] Link

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Diphenylacetonitrile via Phase Transfer Catalysis.Link

-

Periasamy, M., et al. (2000).[1] Methods of enhancement of reactivity of nitriles.[3][6][7] Tetrahedron.[1] Link

Sources

- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

Navigating the Procurement and Quality Assurance of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile for Pharmaceutical Research and Development

Introduction: The Strategic Importance of Key Building Blocks in Drug Discovery

In the landscape of modern drug discovery, the strategic selection and rigorous qualification of chemical building blocks are paramount to the success and reproducibility of research and development endeavors. The compound 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile, with its distinct substitution pattern, represents a potentially valuable scaffold for the synthesis of novel heterocyclic compounds—a class of molecules of immense importance in medicinal chemistry.[1] The presence of chloro and methoxy groups on the phenyl ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and essential quality control measures for 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile (CAS No. 869882-16-6) to ensure the integrity and success of R&D projects.

Supplier Landscape and Critical Evaluation Parameters

The initial step in procuring 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile involves identifying and vetting potential suppliers. While this compound is not as ubiquitous as common lab reagents, several chemical suppliers specialize in providing unique building blocks for R&D purposes.

A survey of the current market indicates the availability of this compound from suppliers such as BLDpharm and through platforms like 捷化医药.[1][2] However, the depth of product information and supporting documentation can vary significantly between suppliers. Therefore, a systematic approach to supplier qualification is essential.

Key Supplier Qualification Criteria:

-

Purity Specification: For R&D applications, a purity of ≥95% is generally acceptable, though this is highly dependent on the specific synthetic application. It is crucial to ascertain the method of purity analysis (e.g., HPLC, GC, qNMR).

-

Availability of Analytical Data: Reputable suppliers should readily provide a Certificate of Analysis (CoA) with each batch. This document is a testament to the quality of the material and should include, at a minimum, the purity, identity confirmation (e.g., by NMR or Mass Spectrometry), and appearance. BLDpharm, for instance, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[2]

-

Batch-to-Batch Consistency: While challenging to assess upfront, inquiries about a supplier's quality management system (e.g., ISO 9001 certification) can provide an indication of their commitment to producing consistent material.

-

Transparency and Technical Support: The willingness of a supplier to provide additional information and technical support is a valuable, albeit qualitative, metric.

Below is a comparative table summarizing key information for potential suppliers of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile.

| Supplier | Stated Purity/Grade | Available Analytical Data | Notes |

| BLDpharm | Not explicitly stated on the main page, requires inquiry. | NMR, HPLC, LC-MS mentioned as available.[2] | Listed as for "Research Use Only".[2] |

| 捷化医药 | Not explicitly stated, requires inquiry. | Not explicitly stated. | Describes the compound as a fundamental building block for heterocyclic compounds.[1] |

Note: The information in the table is based on publicly available data and may require direct contact with the suppliers for the most current and detailed information.

Incoming Quality Control: A Self-Validating System

Upon receipt of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile, it is imperative to perform in-house quality control to verify the supplier's claims and to ensure the material is suitable for its intended use. This step is a critical component of a self-validating research workflow.

Recommended Analytical Workflow for Incoming QC:

Caption: Workflow for incoming quality control of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile.

Detailed Experimental Protocols:

1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the received material.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Resonances:

-

A singlet for the methylene protons (-CH₂CN).

-

A singlet for the aromatic proton.

-

A singlet for the methoxy protons (-OCH₃).

-

The chemical shifts will be influenced by the solvent and the electronic effects of the substituents.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Expected Resonances:

-

A quaternary carbon signal for the nitrile group (-CN).

-

Signals for the aromatic carbons, with those attached to chlorine and methoxy groups showing characteristic chemical shifts.

-

A signal for the methylene carbon (-CH₂CN).

-

A signal for the methoxy carbons (-OCH₃).

-

-

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any impurities.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development.

-

Sample Preparation:

-

Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create a working solution of around 0.1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be segregated from strong acids, bases, and oxidizing agents.

Conclusion and Future Outlook

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile presents itself as a chemical intermediate with potential for the synthesis of novel compounds in the pharmaceutical industry. The successful integration of this and other specialized building blocks into a drug discovery pipeline is contingent upon a robust procurement and quality control strategy. By implementing the principles and protocols outlined in this guide, researchers can mitigate risks associated with raw material quality, thereby enhancing the reliability and reproducibility of their scientific findings. As the demand for novel chemical entities continues to grow, the development of transparent and well-documented supply chains for such specialized reagents will become increasingly critical.

References

-

捷化医药. 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile. [Link]

-

Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)ethanamine

For: Researchers, scientists, and drug development professionals.

Introduction

The primary amine, 2-(2,6-dichloro-3,5-dimethoxyphenyl)ethanamine, is a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its substituted phenyl ring makes it a valuable intermediate for creating complex molecular architectures with potential therapeutic applications. The efficient and selective reduction of the nitrile precursor, 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile, is a critical step in accessing this key amine.

This technical guide provides two robust and well-established protocols for the reduction of 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile to the corresponding primary amine. The methodologies presented—catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LAH)—are chosen for their high yields and applicability in a research and development setting. This document will delve into the mechanistic underpinnings of each protocol, provide step-by-step experimental procedures, and offer insights into process optimization and safety considerations.

Physicochemical Properties of Key Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile |  | C₁₀H₉Cl₂NO₂ | 246.09 | 869882-16-6[1] |

| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)ethanamine |  | C₁₀H₁₃Cl₂NO₂ | 250.12 | Not readily available |

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used and scalable method for the reduction of nitriles. Raney® Nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy, is a highly effective catalyst for this transformation.[2] The reaction proceeds by the adsorption of hydrogen gas and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen across the carbon-nitrogen triple bond. This method is often favored for its milder reaction conditions and easier work-up compared to metal hydride reductions.

Causality of Experimental Choices:

-

Catalyst: Raney® Nickel is chosen for its high activity in nitrile hydrogenation.[3][4] The porous structure of the catalyst provides a large surface area for the reaction to occur.[2]

-

Solvent: Anhydrous ethanol is a common solvent for catalytic hydrogenations as it is relatively inert under the reaction conditions and can dissolve a wide range of organic compounds.

-

Hydrogen Source: Pressurized hydrogen gas is the reducing agent. The pressure is a critical parameter that can influence the reaction rate.

-

Ammonia: The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amine byproducts. The ammonia competes with the primary amine product for reaction with the intermediate imine, thus favoring the formation of the desired primary amine.

Experimental Workflow Diagram

Caption: Workflow for Raney® Nickel catalyzed hydrogenation.

Detailed Protocol:

Materials:

-

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

-

Raney® Nickel (slurry in water or ethanol)

-

Anhydrous Ethanol

-

Ammonia solution (e.g., 7N in methanol)

-

Hydrogen gas (high purity)

-

Celite® or other filter aid

-

Parr shaker or similar hydrogenation apparatus

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation: If using Raney® Nickel slurry in water, carefully decant the water and wash the catalyst with anhydrous ethanol (3 x 20 mL) to remove residual water. All handling of Raney® Nickel should be done under an inert atmosphere (e.g., Argon or Nitrogen) as it can be pyrophoric when dry.[5]

-

Reaction Setup: In a suitable pressure reactor vessel, dissolve 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile (1.0 g, 4.06 mmol) in anhydrous ethanol (40 mL).

-

Catalyst Addition: Under a stream of inert gas, add the prepared Raney® Nickel (approx. 0.2 g, wet weight).

-

Ammonia Addition: Add a solution of ammonia in methanol (e.g., 1 mL of a 7N solution) to the reaction mixture.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by TLC or GC-MS at regular intervals (e.g., every 2-4 hours).

-

Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL). Caution: Do not allow the filter cake to dry as it can be pyrophoric. Quench the filter cake with plenty of water.[5]

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude amine can be purified by silica gel column chromatography (e.g., using a gradient of dichloromethane and methanol with a small percentage of triethylamine) or by acid-base extraction to yield the pure 2-(2,6-dichloro-3,5-dimethoxyphenyl)ethanamine.

Quantitative Data Summary

| Parameter | Value |

| Substrate Amount | 1.0 g |

| Solvent | Anhydrous Ethanol (40 mL) |

| Catalyst | Raney® Nickel (~0.2 g, wet) |

| Hydrogen Pressure | 50-100 psi |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours (monitor) |

| Expected Yield | 85-95% |

Protocol 2: Lithium Aluminum Hydride (LAH) Reduction

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles.[6] The reduction of a nitrile with LAH proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then further reduced to the amine.[7] Due to its high reactivity, LAH requires careful handling and an anhydrous reaction environment.

Causality of Experimental Choices:

-

Reducing Agent: LAH is a potent, non-selective reducing agent that efficiently converts nitriles to primary amines.[8][9]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and can dissolve LAH.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as LAH reacts violently with water and moisture.[10]

-

Quenching Procedure: A carefully controlled quenching procedure is essential to safely destroy the excess LAH and hydrolyze the aluminum salts to facilitate product isolation. The Fieser work-up is a commonly used and reliable method.[11][12]

Experimental Workflow Diagram

Caption: Workflow for Lithium Aluminum Hydride reduction.

Detailed Protocol:

Materials:

-

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Safety Precautions: LAH is a highly reactive and water-sensitive reagent. Handle it in a fume hood, away from sources of ignition, and wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[11] Ensure a Class D fire extinguisher or dry sand is readily available.[10]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LAH (0.31 g, 8.12 mmol, 2.0 equiv.) and suspend it in anhydrous THF (20 mL) under a nitrogen atmosphere.

-

Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile (1.0 g, 4.06 mmol, 1.0 equiv.) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Perform the following steps with extreme caution as hydrogen gas is evolved. Quench the reaction by the slow, dropwise addition of:

-

0.3 mL of water

-

0.3 mL of 15% aqueous NaOH solution

-

0.9 mL of water

-

-

Work-up: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

-

Purification: Purify the crude product by silica gel column chromatography or acid-base extraction as described in Protocol 1.

Quantitative Data Summary

| Parameter | Value |

| Substrate Amount | 1.0 g |

| Reducing Agent | Lithium Aluminum Hydride (0.31 g) |

| Solvent | Anhydrous THF (40 mL total) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, especially in the catalytic hydrogenation, the catalyst may be inactive. Ensure the catalyst is fresh and properly handled. For the LAH reduction, a slight warming of the reaction mixture (e.g., to 40 °C) can sometimes drive the reaction to completion, but this should be done with caution.

-

Formation of Byproducts: The primary byproduct in nitrile reductions is the secondary amine. As mentioned, adding ammonia during catalytic hydrogenation can mitigate this. For the LAH reduction, ensuring a sufficient excess of the hydride reagent can help to fully reduce the intermediate imine before it can react with the product amine.

-

Difficult Purification: The resulting amine may be basic and can streak on silica gel columns. Pre-treating the silica gel with triethylamine or using a mobile phase containing a small amount of a basic modifier can improve chromatographic separation. Alternatively, acid-base extraction is a highly effective purification method for amines.

Conclusion

Both catalytic hydrogenation with Raney® Nickel and chemical reduction with Lithium Aluminum Hydride are effective methods for the synthesis of 2-(2,6-dichloro-3,5-dimethoxyphenyl)ethanamine from its nitrile precursor. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations. Catalytic hydrogenation is generally preferred for larger-scale syntheses due to its milder conditions and easier work-up. LAH reduction, while powerful, requires more stringent safety precautions but is an excellent option for smaller-scale laboratory syntheses.

References

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

University of California, Los Angeles Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

-

The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]

-

Bajpai, A. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. Retrieved from [Link]

-

American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydrogen. Retrieved from [Link]

- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144–156.

-

Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Scribd. (n.d.). Catalytic Hydrogenation for Students. Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of Raney Nickel. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

YouTube. (2021, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

Sources

- 1. 869882-16-6|2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. byjus.com [byjus.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Synthesis of 2,6-Dichloro-3,5-dimethoxyphenyl Isocyanate via Acetonitrile-Mediated Chlorination

[1]

Executive Summary & Retrosynthetic Logic

The synthesis of 2,6-dichloro-3,5-dimethoxyphenyl isocyanate presents a specific challenge: the 3,5-dimethoxyaniline core is highly electron-rich.[1] Standard chlorination methods (e.g.,

This protocol utilizes Acetonitrile (

Retrosynthetic Pathway[1]

Chemical Reaction Workflow

The synthesis proceeds in two distinct modules. The first module is the acetonitrile-dependent step.

Module 1: Acetonitrile-Mediated Regioselective Chlorination[1]

Reaction:

Rationale:

-

Solvent Choice (Acetonitrile): Unlike non-polar solvents (

), acetonitrile dissolves both the aniline and NCS, facilitating a homogeneous reaction.[1] Unlike protic solvents (Alcohols), it prevents solvolysis or competitive ether formation.[1] Its high dielectric constant stabilizes the sigma-complex intermediate. -

Reagent (NCS): Provides a "soft" source of

compared to chlorine gas, preventing ring oxidation.[1]

Module 2: Isocyanate Formation (Carbonylation)[1]

Reaction:

Detailed Experimental Protocol

Materials & Equipment[1][2][3][4]

-

Starting Material: 3,5-Dimethoxyaniline (purity >98%).[1]

-

Reagents: N-Chlorosuccinimide (NCS), Triphosgene (or Phosgene solution), Triethylamine (

).[1] -

Solvents: Acetonitrile (HPLC Grade, Dry) , Dichloromethane (DCM), Toluene.[1]

-

Equipment: 3-neck round bottom flask, reflux condenser, inert gas (Argon/Nitrogen) manifold, addition funnel.[1]

Protocol A: Preparation of 2,6-Dichloro-3,5-dimethoxyaniline[1]

-

Dissolution: Charge a 3-neck flask with 3,5-dimethoxyaniline (10.0 g, 65.3 mmol) and Acetonitrile (100 mL). Stir under Argon until fully dissolved.

-

Temperature Control: Cool the solution to 0–5 °C using an ice/water bath. Crucial: Low temperature prevents oxidation.[1]

-

NCS Addition: Dissolve NCS (18.3 g, 137 mmol, 2.1 eq) in Acetonitrile (150 mL). Add this solution dropwise to the aniline mixture over 60 minutes.

-

Note: The solution will darken slightly. Maintain internal temp < 10 °C.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]

-

Endpoint: Disappearance of mono-chloro intermediate.

-

-

Work-up:

-

Purification: Recrystallize from Heptane/Ethanol or purify via silica gel chromatography (eluent: Hexane/DCM).

Protocol B: Conversion to Isocyanate

-

Preparation: Dissolve the 2,6-dichloro-3,5-dimethoxyaniline (5.0 g, 22.5 mmol) in dry Dichloromethane (DCM) (50 mL). Add Triethylamine (4.5 g, 45 mmol).

-

Phosgenation: In a separate flask, dissolve Triphosgene (2.5 g, 8.4 mmol, 0.37 eq) in DCM (20 mL) at 0 °C.

-

Addition: Slowly add the aniline/amine solution to the triphosgene solution over 30 minutes.

-

Safety: Exothermic. Evolution of CO gas. Use a scrubber.[1]

-

-

Reflux: After addition, allow to warm to RT, then reflux (40 °C) for 2 hours to ensure complete conversion of the carbamoyl chloride intermediate to the isocyanate.

-

Isolation:

Critical Process Parameters (CPP)

| Parameter | Specification | Impact of Deviation |

| Solvent Quality | Acetonitrile (<0.1% | Water consumes NCS and generates HCl, leading to hydrolysis or side reactions.[1] |

| NCS Stoichiometry | 2.05 – 2.15 eq | <2.0 eq yields mono-chloro impurity; >2.2 eq risks 4-chloro substitution (trichlorination). |

| Temperature (Step 1) | 0 °C | >40 °C promotes oxidation of the aniline ring (tar formation). |

| Base (Step 2) | Triethylamine or Pyridine | Essential to scavenge HCl formed during isocyanate generation.[1] |

Mechanistic Visualization

The following diagram illustrates the role of Acetonitrile in directing the chlorination and the subsequent isocyanate formation.

Caption: Pathway showing Acetonitrile's role in stabilizing the chlorination transition state, leading to the dichloro-aniline precursor.[1]

References

-

Synthesis of Infigratinib (BGJ398)

-

Gu, W., et al. (2011).[1] "Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (BGJ398), a Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family."[1] Journal of Medicinal Chemistry, 54(20), 7066–7083.[1]

-

[1]

-

-

NCS Chlorination in Acetonitrile

-

Paul, V., et al. (1994).[1] "Regioselective nuclear chlorination of anilines using N-chlorosuccinimide in acetonitrile." Tetrahedron Letters.

- Note: This reference establishes Acetonitrile as the superior solvent for para-blocked or sensitive anilines compared to .

-

-

Triphosgene Protocols

-

Patent Literature

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Introduction: The Strategic Value of the 2,6-Dichlorophenylacetonitrile Scaffold and Microwave Acceleration

In the landscape of modern drug discovery and development, the synthesis of novel molecular frameworks with precision and efficiency is paramount. The 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile scaffold represents a key building block, offering multiple reaction sites for the construction of complex molecules. The sterically hindered and electronically deactivated nature of the chlorine atoms at the 2 and 6 positions presents a unique challenge for traditional synthetic methods, often requiring harsh conditions and long reaction times. However, these very features, when selectively functionalized, can lead to novel chemical entities with significant therapeutic potential.

Microwave-assisted organic synthesis has emerged as a transformative technology, offering dramatic rate enhancements, increased product yields, and improved purity profiles compared to conventional heating methods.[1] This is due to the efficient and direct heating of the reaction mixture, leading to rapid temperature increases and localized superheating of polar molecules. For reactions involving challenging substrates like 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile, microwave irradiation can overcome activation energy barriers and drive reactions to completion in a fraction of the time.[2]

This guide provides detailed protocols for the microwave-assisted functionalization of 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile, focusing on key carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to medicinal chemistry.[3][4]

Physicochemical Properties and Safety Information

Compound: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

-

Molecular Formula: C₁₀H₉Cl₂NO₂

-

Molecular Weight: 246.09 g/mol

-

Appearance (Predicted): White to off-white solid

-

Melting Point (Analogous Compound): 115 °C (for 2-chloro-3,5-dimethoxyphenyl)acetonitrile)

Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Applications and Microwave-Assisted Protocols

The two chlorine atoms on the aromatic ring of 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile are amenable to a variety of palladium-catalyzed cross-coupling reactions. The nitrile group also offers a handle for further transformations, including cyclization reactions.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[5][6] Microwave irradiation significantly accelerates this transformation, especially for less reactive aryl chlorides.[7][8]

Reaction Scheme:

Protocol for Mono-Arylation:

This protocol is designed for the selective mono-arylation of 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile. The steric hindrance around the chlorine atoms can be exploited to favor single substitution under controlled conditions.

Materials:

-

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1) or Acetonitrile/Water (4:1)[8]

-

Microwave reaction vial (10 mL) with a stir bar

-

Microwave synthesizer

Step-by-Step Procedure:

-

To a 10 mL microwave reaction vial, add 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

-

Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer.

-

Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.[8] The reaction progress can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust catalyst for Suzuki couplings. For more challenging substrates, a catalyst with a more sophisticated ligand like dppf (in PdCl₂(dppf)) can be more effective.

-

Base: An inorganic base like K₂CO₃ is essential for the transmetalation step in the catalytic cycle. Cs₂CO₃ can be used for less reactive substrates.

-

Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. 1,4-Dioxane and acetonitrile are excellent solvents for microwave synthesis due to their high boiling points and ability to absorb microwave energy.[8]

-

Microwave Conditions: The high temperatures and pressures achieved in a sealed microwave vial dramatically accelerate the reaction, allowing for the use of less reactive aryl chlorides.

Data Presentation:

| Parameter | Condition | Rationale |

| Temperature | 120-140 °C | To overcome the activation energy for the coupling of an aryl chloride. |

| Time | 15-30 min | Microwave irradiation significantly reduces reaction times.[8] |

| Catalyst Loading | 3 mol% | A typical catalyst loading for efficient cross-coupling. |

| Equivalents of Boronic Acid | 1.2 eq | A slight excess ensures complete consumption of the starting material. |

Experimental Workflow Diagram:

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, which are crucial in a vast number of biologically active molecules.[9] Microwave assistance has been shown to dramatically reduce reaction times from hours to minutes for this transformation.[2][10]

Reaction Scheme:

Protocol for Double Amination:

This protocol is designed for the exhaustive amination of both chloro substituents.

Materials:

-

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

-

Amine (e.g., Morpholine, Piperidine)

-

Palladium precatalyst: Pd₂(dba)₃

-

Ligand: XPhos or SPhos

-

Base: Sodium tert-butoxide (NaOtBu)

-

Solvent: Toluene or 1,4-Dioxane

-

Microwave reaction vial (10 mL) with a stir bar

-

Microwave synthesizer

Step-by-Step Procedure:

-

In an inert atmosphere (glovebox or under argon), add to a 10 mL microwave reaction vial: 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOtBu (2.2 mmol).

-

Add the amine (2.5 mmol).

-

Add 5 mL of anhydrous toluene.

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer.

-

Irradiate the reaction mixture at 100-130 °C for 20-40 minutes. Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (XPhos or SPhos) is highly effective for the amination of aryl chlorides.[2] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amide complex.

-

Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the base and catalyst.

-

Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be set up under an inert atmosphere.

Data Presentation:

| Parameter | Condition | Rationale |

| Temperature | 100-130 °C | Sufficient to promote the amination of deactivated aryl chlorides. |

| Time | 20-40 min | Microwave heating significantly accelerates the C-N bond formation.[2] |

| Catalyst/Ligand | Pd₂(dba)₃/XPhos | A highly active system for Buchwald-Hartwig amination. |

| Base | NaOtBu | A strong base necessary for the catalytic cycle. |

Reaction Mechanism Diagram:

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Intramolecular Cyclization to form Quinazoline Derivatives

The presence of a nitrile group ortho to a reactive site (after a cross-coupling reaction) or a nucleophile can lead to intramolecular cyclization to form heterocyclic structures like quinazolines, which are important pharmacophores.[11][12][13] Microwave irradiation can promote these cyclizations, often without the need for a catalyst.

Hypothetical Reaction Scheme (Post-Amination):

This protocol assumes a prior Buchwald-Hartwig amination to introduce a primary amine.

Protocol for Microwave-Assisted Cyclization:

Materials:

-

Product from a mono-amination reaction with a primary amine (e.g., 2-((2-amino-6-chloro-3,5-dimethoxyphenyl)methyl)benzonitrile)

-

Base (optional): K₂CO₃ or a non-nucleophilic organic base

-

Solvent: DMF or DMSO

-

Microwave reaction vial (10 mL) with a stir bar

-

Microwave synthesizer

Step-by-Step Procedure:

-

To a 10 mL microwave reaction vial, add the ortho-aminoarylacetonitrile starting material (1.0 mmol).

-

Add 5 mL of DMF. A base can be added if necessary to facilitate the cyclization.

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer.

-

Irradiate the reaction mixture at 150-180 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

-

After cooling, pour the reaction mixture into water (50 mL).

-

Collect the precipitate by filtration or extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents like DMF or DMSO are excellent for microwave-assisted cyclizations as they efficiently absorb microwave energy and can solubilize a wide range of substrates.

-

Temperature: Higher temperatures are often required to promote intramolecular cyclizations, which can be easily and safely achieved in a sealed microwave vessel.

-

Catalyst-Free: Many intramolecular cyclizations of this type can proceed thermally under microwave irradiation without the need for a catalyst, which simplifies purification.

Logical Relationship Diagram:

Caption: Synthetic Pathway to Quinazolines via Microwave Synthesis.

Conclusion

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is a versatile building block for the synthesis of complex organic molecules. The application of microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the functionalization of this scaffold. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent cyclization reactions offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the chemical space around this promising core structure.

References

-

Besson, T., et al. (2011). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 16(4), 3458-3481. Available at: [Link]

-

Tale, R. H., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 333. Available at: [Link]

-

de la Hoz, A., et al. (1999). MICROWAVE ENHANCED SYNTHESIS OF QUINAZOLINES. ECSOC-3, 3, a0023. Available at: [Link]

-

Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. Available at: [Link]

-

Tale, R. H., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6. Available at: [Link]

-

ChemBK. (n.d.). 2-(2-CHLORO-3,5-DIMETHOXYPHENYL)ACETONITRILE. Available at: [Link]

-

Charoen-in, U., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 8(30), 27285-27295. Available at: [Link]

-

Yamada, K., et al. (2021). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Advances, 11(48), 30235-30243. Available at: [Link]

-

Bandyopadhyay, D., & de la Hoz, A. (2017). Microwave Assisted Organic Synthesis – A Green Chemistry Approach. Current Organic Synthesis, 14(1), 2-3. Available at: [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. Available at: [Link]

-

de la Cruz, J. N., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(12), 15009-15021. Available at: [Link]

-

Frank, D., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2342-2349. Available at: [Link]

-

Al-dujaili, A. H., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(10), 1109. Available at: [Link]

-

Macdonald, S. J. F., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10592-10613. Available at: [Link]

-

Kráľová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4949. Available at: [Link]

-

Perreux, L., & Loupy, A. (2001). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 6(4), 364-369. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Rorig, K., et al. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 78. Available at: [Link]

- CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009). Google Patents.

- CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009). Google Patents.

-

Chen, Z., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476. Available at: [Link]

-

Allen, C. F. H., & VanAllan, J. (1944). diphenylacetonitrile. Organic Syntheses, 24, 39. Available at: [Link]

-

Organic Chemistry Portal. (2008). Rh-Catalyzed Transannulation of 1,2,3-Triazoles. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetonitrile (CAS 75-05-8). Available at: [Link]

-

NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. In NIST Chemistry WebBook. Available at: [Link]

-

Bentham Science Publishers. (n.d.). Current Topics in Medicinal Chemistry. Available at: [Link]

-

Chen, Z., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476. Available at: [Link]

-

Asquith, C. R. M., & Laitinen, T. (2024). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 270, 117399. Available at: [Link]

Sources

- 1. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]

- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 12. sciforum.net [sciforum.net]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving yield of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile hydrolysis

Technical Support Center: Hydrolysis of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Ticket ID: #HYD-26DC-OY Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho Effect" Bottleneck

You are likely experiencing low yields (<40%) or incomplete conversion because this substrate is a textbook case of steric inhibition . The 2,6-dichloro substitution pattern creates a "steric wall" that blocks the nucleophilic attack of water/hydroxide on the nitrile carbon. Furthermore, the electron-rich 3,5-dimethoxy ring system reduces the electrophilicity of the nitrile, compounding the difficulty.

Standard reflux conditions (e.g., aqueous NaOH/EtOH at 80°C) are insufficient for this molecule. To improve yield, you must transition to High-Temperature Glycolysis or Peroxide-Assisted Hydrolysis .

Part 1: Diagnostic & Mechanism

Why Your Current Protocol Failed

The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate.

-

The Steric Shield: The chlorine atoms at positions 2 and 6 physically repel the incoming nucleophile (

or -

The Amide Trap: Even if you successfully form the amide, the second step (amide

acid) is more sterically demanding than the first. Many reactions stall here, resulting in a mixture of starting material, amide, and acid. -

Solubility: The lipophilic dichlorophenyl core is insoluble in pure aqueous media, leading to a heterogeneous reaction that is kinetically limited.

Figure 1: Conceptual visualization of the steric barrier preventing nucleophilic attack.

Part 2: Optimized Protocols

Choose the protocol based on your available equipment and downstream requirements.

Protocol A: The "Sledgehammer" Method (High-Temp Base)

Best for: One-pot conversion to acid; Scale-up. Mechanism: Uses ethylene glycol to raise the boiling point to 160°C+, providing the thermal energy to overcome the steric barrier.

Reagents:

-

Substrate: 1.0 eq

-

KOH (Pellets): 5.0 - 8.0 eq

-

Solvent: Ethylene Glycol (do not use Ethanol)

-

Water: 2.0 eq (essential for the stoichiometry)

Step-by-Step:

-

Dissolution: Dissolve substrate in Ethylene Glycol (10 mL/g).

-

Activation: Add KOH pellets and the small amount of water.

-

Reaction: Heat to 150–160°C . Reflux is not necessary if using an internal probe; maintain temp.

-

Monitoring: Run for 12–24 hours. Monitor by HPLC (TLC is misleading due to amide overlap).

-

Workup (Critical):

Protocol B: The "Radziszewski" Two-Step (Peroxide)

Best for: Mild conditions; Avoiding decarboxylation; High purity.

Mechanism: Hydroperoxide anion (

Step 1: Nitrile

-

Dissolve substrate in DMSO or MeOH.

-

Add

(0.5 eq) and 30% -

Stir at 40–60°C for 2-4 hours. (Yield >90% Amide).

Step 2: Amide

-

Add NaOH (5 eq) directly to the reaction mixture.

-

Heat to 80-100°C to hydrolyze the amide.

-

Note: If the amide resists, isolate it and use Nitrous Acid Deamination (

) to convert the amide to the acid under diazotization conditions.

Part 3: Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| New spot on TLC, but not Acid | Reaction stalled at Amide . | Isolate the intermediate. Confirm by IR (Amide peaks at 1650-1690 cm⁻¹). Subject this solid to Protocol A. |

| Product missing Methoxy peaks (NMR) | Ether Cleavage occurred. | You likely used strong acid (HBr/HI) or Lewis acids. 3,5-dimethoxy groups are acid-sensitive. Switch to Alkaline hydrolysis (Protocol A). |

| Low Recovery after Acidification | Decarboxylation . | 2,6-dichloro-phenylacetic acids can lose |

| Reaction is Heterogeneous | Solubility Limit . | The glycol method (Protocol A) usually solves this. If using aqueous base, add a Phase Transfer Catalyst (TBAB 5 mol%). |

Q: Can I use acid hydrolysis (H2SO4/AcOH)?

A: It is not recommended . While H2SO4/AcOH/Water is a standard mix, the high temperature required (>110°C) for this hindered substrate poses a high risk of demethylating the 3,5-dimethoxy groups, leading to a complex mixture of phenols.

Q: Why Ethylene Glycol? Can I use Ethanol?

A: Ethanol boils at 78°C. This provides insufficient thermal energy to overcome the steric repulsion of the 2,6-dichloro groups. Ethylene glycol boils at 197°C, allowing you to access the 150°C+ kinetic window required for this specific transformation.

Part 4: Workflow Decision Matrix

Figure 2: Decision tree for selecting the optimal hydrolysis methodology.

References

-

Garg, N. K., et al. (2020). "Platinum-Catalyzed Selective Hydration of Hindered Nitriles." Organic Syntheses.

-

Context: Validates the difficulty of hindered nitrile hydration and offers catalytic alternatives.[5]

-

-

Cohen, S. M., et al. (2005). "Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration."[4] Journal of Organic Chemistry.

- Context: Discusses the limitations of acid catalysis for mesitonitrile (similar steric bulk to 2,6-dichloro).

-

McMaster, L., & Noller, C. R. (1935). "The Formation of Amides from Nitriles by the Action of Hydrogen Peroxide."[6] Journal of the American Chemical Society.[5][6]

- Context: The foundational text for the Radziszewski reaction (Protocol B)

-

BenchChem Technical Repository. (2025). "Stability of 3,5-Dimethoxybenzoic Acid Derivatives."

- Context: Confirms the stability profile of the methoxy groups under basic vs. acidic conditions.

-

Patent WO2005073163A1. "Process for the preparation of [2-(2,6-dichloroanilino) phenyl] acetoxy acetic acid."

- Context: Provides industrial conditions for hydrolyzing 2,6-dichloro substituted phenylacetates, supporting the high-temper

Sources

- 1. benchchem.com [benchchem.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 4. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. zenodo.org [zenodo.org]

Overcoming steric hindrance in 2,6-dichloro-3,5-dimethoxy substitutions

Technical Support Center: Functionalizing the 2,6-Dichloro-3,5-Dimethoxy Core

Current Status: ONLINE Agent: Senior Application Scientist (Ph.D., Organometallics) Ticket Topic: Overcoming Steric & Electronic Deactivation in Highly Substituted Arenes

Welcome & Triage: Understanding the "Fortress"

You are likely here because your standard reaction conditions (standard

The Problem is Twofold:

-

The Steric Trench (2,6-Cl): The two chlorine atoms create a severe steric blockade around the C1 position, preventing the approach of nucleophiles or standard metal catalysts.

-

The Electronic Shield (3,5-OMe): The methoxy groups are strong Electron Donating Groups (EDGs). They increase the electron density of the aromatic ring, making it:

-

Immune to

: The ring repels nucleophiles. -

Difficult for Oxidative Addition: The C-Cl bond is electron-rich, making the insertion of Pd(0) thermodynamically uphill compared to electron-deficient aryl chlorides.

-

The Solution: You must switch from "force" (heat/base) to "finesse" (specialized ligand geometry).

Decision Matrix: Select Your Pathway

Use the following logic flow to determine the correct protocol for your specific substitution goal.

Figure 1: Strategic decision tree for selecting the appropriate catalytic system based on nucleophile type.

Troubleshooting Guides & Protocols

Ticket #001: Reaction Failed (No Product)

User Complaint: "I tried refluxing with an amine in DMF/K2CO3, but I only recovered starting material."

Diagnosis:

You are fighting thermodynamics. The 3,5-dimethoxy groups pump electron density into the ring, destabilizing the Meisenheimer Complex intermediate required for Nucleophilic Aromatic Substitution (

The Fix: Abandon standard

Protocol A: C-N Coupling (Buchwald-Hartwig)

Target: Displacing Cl with an Amine. The "Secret Weapon": BrettPhos or RuPhos . These ligands are bulky enough to force the formation of the active monoligated Pd species, yet electron-rich enough to facilitate oxidative addition into your deactivated C-Cl bond.

Step-by-Step:

-

Catalyst Prep: Use a precatalyst like BrettPhos Pd G4 (Gen 4). Avoid generating catalyst in situ from Pd(OAc)2 if possible, as initiation is slow with hindered substrates.

-

Stoichiometry:

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv

-

BrettPhos Pd G4 : 2–4 mol%

-

Base: LHMDS (1.0 M in THF) or NaOtBu . Note: LHMDS is often superior for extremely hindered substrates as it prevents Pd-dimer formation.

-

-

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: 80°C – 100°C for 12 hours under Argon.

Why this works: The "G4" precatalyst ensures immediate release of the active Pd(0) species even in the crowded environment.

Protocol B: C-C Coupling (Suzuki-Miyaura)

Target: Coupling with Boronic Acids.[1][2][3][4][5] The "Secret Weapon": Pd-PEPPSI-IPr or XPhos . The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use an N-Heterocyclic Carbene (NHC) ligand.[4] The NHC is a "bulky fence" that prevents the catalyst from crashing out, while the pyridine "throw-away" ligand allows rapid entry into the cycle.

Experimental Data: Ligand Performance on 2,6-Dichloro Substrates

| Catalyst System | Yield (24h) | Notes |

| Pd(PPh3)4 | < 5% | Ligand cone angle too small; rapid catalyst death. |

| Pd(dppf)Cl2 | 15-20% | Bite angle insufficient for this steric bulk. |

| Pd-PEPPSI-IPr | 88-95% | Recommended. Excellent stability in air/moisture. |

| XPhos Pd G4 | 92-98% | Recommended. Best for weak boron nucleophiles. |

Step-by-Step (PEPPSI Method):

-

Charge Vessel: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Pd-PEPPSI-IPr (2 mol%).

-

Base: Add KOH (2.0 equiv) or K3PO4 (3.0 equiv). Use finely ground powder.[6]

-

Solvent: Technical grade Isopropanol (IPA) or Dioxane/H2O (4:1) .

-

Tip: PEPPSI catalysts often perform better in alcoholic solvents or with water present.

-

-

Run: Heat to 60°C (often sufficient) or 80°C.

Protocol C: The "Backdoor" (Halogen-Lithium Exchange)

Target: Functionalizing the ring via Electrophile Quench. Risk: The "Halogen Dance" (migration of the Li to a more stable position) is a risk, but less so here due to the blocking methoxy groups.

The Fix: Use Turbo-Grignard (iPrMgCl·LiCl) .[7] Standard n-BuLi is too aggressive and may cause deprotonation of the methoxy methyls (lateral lithiation) or scrambling. Turbo-Grignard performs a selective Halogen-Mg exchange at the C-Cl bond.

Step-by-Step:

-

Dry: Flame-dry flask, Ar atmosphere.

-

Dissolve: Substrate in anhydrous THF.

-

Cool: -20°C (Cryogenic temperatures like -78°C are often too cold for the exchange on deactivated rings; -20°C to 0°C is the sweet spot for Turbo-Grignard).

-

Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.[7] Stir 1–2 hours.

-

Check: Quench an aliquot with D2O and check NMR for deuterium incorporation to verify exchange.

-

-

Quench: Add electrophile (e.g., DMF for aldehyde, CO2 for acid).

Visualizing the Mechanism

The diagram below illustrates why NHC ligands (PEPPSI) or Dialkylbiaryl phosphines (Buchwald) succeed where others fail. They create a protective "pocket" that accommodates the 2,6-bulk while forcing the reductive elimination step.

Figure 2: The Catalytic Cycle. Note that the Oxidative Addition step is the primary bottleneck for electron-rich, hindered chlorides. Bulky ligands (L) prevent dimerization and promote this step.

References

-

PEPPSI Catalyst Overview : Organ, M. G., et al. "Pd-PEPPSI-IPr: An air- and water-stable catalyst for industrially useful intermolecular cross-coupling reactions."[8] Sigma-Aldrich / Chemistry European Journal. Link

-

Buchwald-Hartwig Ligand Selection : Maiti, D., & Buchwald, S. L. (2009). "Ligand-Enabled Palladium-Catalyzed Coupling of Aryl Chlorides." Journal of the American Chemical Society. Link

-

Steric Hindrance in Suzuki Coupling : Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

-

Turbo Grignard Chemistry : Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. orgsyn.org [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. PEPPSI™ Catalysts Overview [sigmaaldrich.com]

Technical Support Center: Purification of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Introduction & Chemical Context

Welcome to the Purification Support Center. You are working with 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile , a highly functionalized phenylacetonitrile derivative often utilized as an advanced intermediate in the synthesis of splicing modulators (e.g., Pladienolide B analogs).

Molecular Analysis for Purification:

-

Steric Bulk: The 2,6-dichloro substitution creates significant steric hindrance around the benzylic position, affecting crystal packing efficiency.

-

Electronic Nature: The 3,5-dimethoxy groups are electron-donating, while the chlorines are electron-withdrawing. The nitrile group adds polarity. This "push-pull" electronic character makes the molecule moderately soluble in alcohols but prone to "oiling out" if the solvent polarity is mismatched.

-

Critical Risk: The nitrile group is susceptible to hydrolysis (to amide or acid) under strong acidic/basic conditions or prolonged heating in aqueous media.

Solvent System Selection (Ticket #1)

User Query: "I tried recrystallizing from pure hexane, but it’s insoluble. DCM dissolves it instantly. What solvent system should I use?"

Scientist Response: Hexane is too non-polar for the nitrile group, and DCM is too good a solvent (high solubility even at cold temperatures). You need a system with a steep temperature-solubility gradient.

Recommended Solvent Systems

| System | Composition | Suitability | Notes |

| Primary | Ethanol (Absolute) | High | Best balance. The compound dissolves at reflux (~78°C) and crystallizes upon cooling. |

| Secondary | IPA / Water (9:1) | Medium | Use if Ethanol fails. Water acts as an anti-solvent to force precipitation, but increases risk of oiling out. |

| Tertiary | Heptane / Toluene | Low | Use only if the compound is highly impure. Dissolve in min. Toluene, add hot Heptane until cloudy. |

Why Ethanol? Literature on analogous structures (e.g., 3,4-dimethoxyphenylacetonitrile) confirms that ethanol is the gold standard for recrystallizing electron-rich phenylacetonitriles [1]. It solubilizes the polar nitrile head while accommodating the lipophilic aromatic core at high temperatures.

Standard Operating Procedure (SOP)

User Query: "Can you provide a step-by-step protocol to maximize yield and purity?"

Scientist Response: Follow this thermodynamic control protocol. Rapid cooling will trap impurities (benzyl halides) in the crystal lattice.

Workflow Diagram

Caption: Optimized thermal cycle for purification of substituted phenylacetonitriles.

Detailed Protocol

-

Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (5 mL/g of solid). Heat to reflux (78°C).

-

Note: If not dissolved, add more EtOH in 1 mL increments.

-

-

Hot Filtration: If black specks (Pd residues or inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours).

-

Why? Rapid cooling causes "crashing out" (amorphous precipitation) rather than crystallization.

-

-

Crystallization: Once at RT, observe. If no crystals form, scratch the glass or add a seed crystal. Then, move to an ice bath (0–4°C) for 1 hour.

-

Isolation: Filter vacuum. Wash the cake with ice-cold Ethanol (2 x 1 mL/g).

-

Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to avoid melting or sublimation.

Troubleshooting Guide (FAQs)

Ticket #2: "The product is oiling out instead of crystallizing."

-

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the melting point of the solute is lower than the temperature at which the solution becomes saturated, or impurities are depressing the melting point.

-

Fix:

-

Re-heat until the oil dissolves.

-

Add Seed Crystals at a temperature slightly below the saturation point.

-

Agitate vigorously (stir bar) during cooling to break up oil droplets.

-

Change Solvent: Switch to IPA/Heptane . The presence of a non-polar anti-solvent (Heptane) can sometimes favor crystal lattice formation over oiling [2].

-

Ticket #3: "The crystals are yellow/brown. They should be off-white."

-

Diagnosis: Presence of oxidized phenols or polymeric impurities.

-

Fix: Perform a Carbon Treatment .

Ticket #4: "My yield is only 40%."

-

Diagnosis: The compound is too soluble in Ethanol at room temperature.

-

Fix:

-

Concentrate: Rotovap the mother liquor down to 50% volume and cool again (Second Crop).

-

Anti-solvent: After the initial dissolution in Ethanol, add Water dropwise at reflux until slight turbidity appears, then add 1 drop of Ethanol to clear it. Cool slowly.

-

Impurity Profiling & Validation

Before releasing the batch, validate purity against these common impurities.

| Impurity Type | Origin | Detection Method | Removal Strategy |

| Benzyl Chloride Precursor | Incomplete reaction | GC-MS / TLC (Non-polar) | Remains in mother liquor (Ethanol) |

| Phenylacetamide | Hydrolysis of Nitrile | LC-MS (M+18 mass) | Recrystallize from Toluene (Amides are insoluble in Toluene) |

| Phenylacetic Acid | Hydrolysis of Nitrile | H-NMR (Acid peak) | Wash organic layer with NaHCO3 prior to recrystallization |

Expected Melting Point: Based on structural analogs (2,6-dichlorophenylacetonitrile mp 73-75°C [3] and 3,5-dimethoxy analogs), the target melting point for 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is likely in the range of 100°C – 120°C due to increased molecular weight and packing density.

-

Action: If your MP is < 90°C or the range is > 2°C wide, recrystallize again.

References

-

CN101475511B . (2012). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents. Link

-

MIT OpenCourseWare . (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Link

-

Sigma-Aldrich . (n.d.). 2,6-Dichlorophenylacetonitrile Product Specification. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile . It is designed for medicinal chemists and process development scientists who require rigorous structural verification of halogenated aromatic intermediates.[1]

Unlike generic spectral lists, this guide focuses on comparative diagnostics —distinguishing the target molecule from its non-chlorinated analogs and potential regioisomers using shift causality and integration logic.[1]

Technical Profile & Structural Context

-

Compound: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

-

Molecular Formula: C10H9Cl2NO2

-

Key Structural Features:

-

Symmetry:

axis of symmetry passing through C1 and C4.[1] -

Steric Crowding: The acetonitrile group is flanked by two chlorine atoms (Positions 2,6), creating significant steric and electronic deshielding at the benzylic position.[1]

-

Electronic Environment: The aromatic proton at Position 4 is shielded by two ortho-methoxy groups.[1]

-

Why This Analysis Matters

In the synthesis of complex pharmacophores (e.g., spliceosome modulators like Pladienolide analogs), the chlorination pattern is critical.[1] A common failure mode is the formation of the 2,4-dichloro isomer or incomplete chlorination.[1] This NMR guide serves as a primary release assay to confirm the 2,6-substitution pattern .[1]

Comparative Spectral Analysis

The following data compares the Target Molecule against its Non-Chlorinated Analog (3,5-dimethoxyphenylacetonitrile) and its Starting Material (Benzyl Chloride derivative) to establish reaction monitoring parameters.

Solvent: CDCl3 (Reference residual peak: 7.26 ppm)

Table 1: Diagnostic Chemical Shift Comparison

| Proton Environment | Target Molecule (2,6-Dichloro) | Non-Chlorinated Analog (3,5-Dimethoxy) | Starting Material (Benzyl Chloride) | Mechanistic Insight |

| Ar-H (Pos 4) | ~6.60 ppm (s, 1H) | ~6.40 ppm (t/m, 1H) | ~6.60 ppm (s, 1H) | The C4 proton remains a singlet due to symmetry.[1] It is shielded by two ortho-OMe groups.[1] |

| Ar-H (Pos 2,6) | Absent (Substituted by Cl) | ~6.50 ppm (d, 2H) | Absent | Primary Purity Check: Disappearance of the 6.50 ppm doublet confirms full chlorination at 2,6 positions.[1] |

| -OCH3 | ~3.95 ppm (s, 6H) | ~3.80 ppm (s, 6H) | ~3.95 ppm (s, 6H) | Slight downfield shift in the target due to the inductive effect (-I) of the adjacent Chlorine atoms.[1] |

| -CH2-R | ~4.05 - 4.15 ppm (s, 2H) | ~3.70 ppm (s, 2H) | ~4.75 ppm (s, 2H) | Reaction Monitor: The benzylic protons shift upfield (4.75 |

Note on Shifts: Values are derived from substituent additivity principles and analogous literature data [1, 2]. Exact shifts may vary ±0.05 ppm depending on concentration and water content.[1]

Structural Verification Logic (Self-Validating Protocol)

To ensure scientific integrity, the interpretation of the spectrum must follow a "Decision Tree" logic.[1] Mere presence of peaks is insufficient; the absence of coupling and integration ratios are the validators.[1]

The "Symmetry Test"

The most common impurity is the 2,4-dichloro isomer .[1]

-

Target (2,6-dichloro): Symmetric. Shows one aromatic singlet (1H).[1]

-

Impurity (2,4-dichloro): Asymmetric.[1] Shows two aromatic singlets (1H each) or weak coupling if resolution allows.[1]

Diagram 1: Structural Confirmation Logic Flow

Caption: Logical workflow for distinguishing the target 2,6-dichloro isomer from asymmetric impurities and starting materials.

Experimental Protocol

This protocol ensures reproducibility and minimizes solvent-impurity overlaps.[1]